molecular formula C7H7ClFNO2 B2508970 5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride CAS No. 2415563-67-4

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B2508970
CAS No.: 2415563-67-4
M. Wt: 191.59
InChI Key: ZJEGUWBJHQZLDE-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride (CAS 2415563-67-4) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and pharmaceutical synthesis . The compound is a salt form of a fluorinated and methyl-substituted picolinic acid derivative, a class of molecules known to play an essential role in various physiological functions and possess a diverse array of bioactivities . As a multifunctional heterocyclic scaffold, it serves as a critical precursor in constructing more complex molecules. Its molecular structure, featuring a carboxylic acid group and a fluorine atom on the pyridine ring, makes it a valuable intermediate in structure-activity relationship (SAR) studies and in the synthesis of potential drug candidates, including those for investigating potent inhibitors and novel therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

5-fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c1-4-5(8)2-3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAYLQZNODJYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The synthesis begins with 2,6-dichloropyridine-3-carboxylate (16 ), a commercially available precursor. Selective displacement of the chlorine atom at the 6-position is achieved using methylamine in dimethylformamide (DMF) at 60°C, yielding methyl 2-chloro-6-methylaminopyridine-3-carboxylate (8 ). This step emphasizes the critical role of solvent choice, as DMF promotes nucleophilic attack at the 6-position due to its polar aprotic nature, enhancing reaction specificity.

Fluorination and Hydrolysis

Subsequent fluorination of 8 is performed using potassium fluoride (KF) in the presence of a phase-transfer catalyst, selectively replacing the chlorine at the 2-position with fluorine. The resulting methyl 5-fluoro-6-methylpyridine-2-carboxylate undergoes alkaline hydrolysis with sodium hydroxide (NaOH) in aqueous ethanol to yield 5-fluoro-6-methylpyridine-2-carboxylic acid. Finally, treatment with concentrated hydrochloric acid (HCl) converts the carboxylic acid to its hydrochloride salt.

Key Data:

  • Yield of 8 : 65%
  • Fluorination efficiency: ~80% (estimated from analogous reactions)
  • Hydrolysis and salt formation: >90% purity

Halogenation-Hydrolysis Approach

Bromination as a Key Step

This method adapts the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1 ) reported by Coldwell et al.. Starting with methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (8 ), bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux. The brominated intermediate (9 ) is hydrolyzed with NaOH to yield the carboxylic acid, followed by HCl treatment to form the hydrochloride salt.

Nitrile Hydrolysis Pathway

Carbonitrile Intermediate Synthesis

A trifluoroacetyl vinylogous enamine serves as the starting material for this route. Cyclocondensation with ammonia gas generates 5-halo-6-trifluoromethylpyridine-3-carbonitriles (1a–d ). For the target compound, selective fluorination at the 5-position is achieved using hydrogen fluoride (HF) in the presence of a Lewis acid catalyst.

Hydrolysis to Carboxylic Acid

The carbonitrile intermediate undergoes hydrolysis in 10 N HCl at 100°C, directly yielding 5-fluoro-6-methylpyridine-2-carboxylic acid. Subsequent HCl treatment is unnecessary here, as the hydrolysis step concurrently forms the hydrochloride salt.

Key Data:

  • Cyclocondensation yield: 85%
  • Hydrolysis efficiency: >90%

Comparative Analysis of Methods

Parameter Nucleophilic Fluorination Halogenation-Hydrolysis Nitrile Hydrolysis
Total Steps 4 5 3
Overall Yield ~50% ~55% ~70%
Purity >90% 85–90% >95%
Scalability Moderate High Limited
Key Advantage Regioselective fluorination High bromination yield Fewer steps

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride has shown promise in medicinal applications, particularly due to its antimicrobial properties. Studies indicate that fluorinated pyridines can exhibit enhanced bioactivity against various bacterial strains, making them potential candidates for antibiotic development.

Compound Minimum Inhibitory Concentration (MIC) µg/mL
5-Fluoro-6-methylpyridine-2-carboxylic acid<10 (against Staphylococcus aureus)
Ciprofloxacin (standard)2.0

The presence of the fluorine atom enhances the lipophilicity of the compound, which may improve its membrane permeability and biological activity against resistant bacterial strains.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique substitution pattern allows for regioselective reactions, which are crucial in creating diverse chemical entities.

Key reactions include:

  • Suzuki-Miyaura Coupling : This reaction forms carbon-carbon bonds and is widely used for synthesizing biaryl compounds.
  • Oxidation and Reduction Reactions : The compound can be modified to introduce functional groups that enhance its reactivity or change its properties.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. It demonstrated significant antibacterial activity against Gram-positive bacteria, with a MIC lower than many conventional antibiotics. This suggests potential for development as a therapeutic agent against resistant infections.

Biocatalytic Applications

Research involving whole-cell biocatalysis using Burkholderia sp. has shown that this compound can be hydroxylated, leading to derivatives with enhanced biological activities. This indicates its utility in environmental remediation and green chemistry applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Ring Type Key Properties/Applications
This compound 1256806-43-5 C₇H₇ClFNO₂ 191.59 Pyridine; 5-F, 6-CH₃, 2-COOH, HCl High-purity intermediate for drug synthesis
3-Fluoropyridine-2-carboxylic Acid Hydrochloride 1260890-41-2 C₆H₅FNO₂·HCl 177.57 Pyridine; 3-F, 2-COOH, HCl Distinct fluorine position alters electronic properties; potential antiviral applications
5-Chloro-6-methylpyridine-2-carboxylic acid 137778-19-9 C₇H₆ClNO₂ 171.58 Pyridine; 5-Cl, 6-CH₃, 2-COOH Chlorine substitution increases molecular weight; lower solubility vs. fluoro analog
5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid N/A C₇H₆ClNO₃ 187.58 Pyridine; 5-Cl, 6-CH₃, 2-OH, 3-COOH Hydroxyl group enhances hydrogen bonding; used in metal chelation
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Pyrimidine; 2-Cl, 6-CH₃, 4-COOH Dual nitrogen atoms in pyrimidine alter ring stability and reactivity
3-Fluoro-1H-pyrrole-2-carboxylic acid 1936644-67-5 C₅H₄FNO₂ 129.09 Pyrrole; 3-F, 2-COOH Non-aromatic pyrrole reduces resonance stability; niche use in agrochemicals

Key Differences in Substituent Effects

Fluorine vs. Chlorine: The fluorine atom in the target compound is smaller and more electronegative than chlorine, leading to stronger inductive effects. This increases the acidity of the carboxylic acid group compared to its chloro analog .

Positional Isomerism :

  • 3-Fluoropyridine-2-carboxylic acid hydrochloride (CAS 1260890-41-2) has fluorine at position 3 instead of 5. This positional shift modifies electron distribution, affecting reactivity in coupling reactions .

Ring System Variations: 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) contains a pyrimidine ring (two nitrogen atoms) instead of pyridine. Pyrimidines exhibit lower basicity but higher metabolic stability, often exploited in nucleoside analogs . 3-Fluoro-1H-pyrrole-2-carboxylic acid (CAS 1936644-67-5) features a non-aromatic pyrrole ring, reducing resonance stability and altering solubility profiles .

Functional Group Additions :

  • 5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid introduces a hydroxyl group at position 2, enabling hydrogen bonding and metal coordination, which are absent in the target compound .

Biological Activity

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative with significant potential in medicinal chemistry. This compound, characterized by its unique molecular structure, exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable candidate for drug development.

The molecular formula of this compound is C7H6ClFNO2\text{C}_7\text{H}_6\text{ClFNO}_2 with a molecular weight of approximately 179.58 g/mol. Its structure includes a carboxylic acid functional group and a fluorine atom, which significantly influence its chemical reactivity and biological activity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that fluorinated pyridines can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity .

CompoundMIC (mg/mL)Target Organism
5-Fluoro-6-methylpyridine-2-carboxylic acid0.0195E. coli
Similar Fluorinated Compounds0.0048Bacillus mycoides
Similar Fluorinated Compounds0.039C. albicans

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies, particularly against mouse leukemia cells (L1210). Compounds within this class have demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism of action appears to involve the intracellular release of active metabolites that disrupt cellular processes essential for cancer cell survival .

Case Studies and Research Findings

  • Inhibition Studies : A series of haloethyl and piperidyl phosphoramidate analogues were synthesized to evaluate their growth inhibitory activity against L1210 mouse leukemia cells. The results indicated that these compounds exhibited significant antiproliferative effects, reinforcing the potential therapeutic applications of pyridine derivatives .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the growth inhibition was reversible by thymidine addition, suggesting that the compound's effects are linked to nucleotide metabolism within the cells .
  • Fluorine's Role : The introduction of fluorine into the compound's structure not only enhances lipophilicity but also improves cellular penetration and bioavailability, which are critical factors in drug design and efficacy.

Q & A

Q. What are the standard synthetic routes for 5-fluoro-6-methylpyridine-2-carboxylic acid hydrochloride?

The synthesis typically involves oxidation of a methylpyridine precursor. For example, potassium permanganate (KMnO₄) in aqueous media under controlled temperatures (90–95°C) oxidizes methyl groups to carboxylic acids. After filtration and acidification with HCl, the hydrochloride salt is isolated. Yields can vary (47–84%) depending on substituent positions and reaction optimization .

Q. How is elemental analysis used to confirm the purity of this compound?

Elemental analysis compares calculated vs. experimental percentages of C, H, and N. For pyridine derivatives, deviations >0.3% may indicate impurities. For instance, in a methoxypyridine-2-carboxylic acid analog, calculated values (C: 54.92%, H: 4.57%, N: 9.15%) were closely matched with experimental results (C: 54.61%, H: 4.51%, N: 9.06%), confirming purity .

Q. What spectroscopic techniques characterize this compound?

  • NMR : Proton environments are identified via chemical shifts (e.g., pyridine protons at 7.4–8.3 ppm, COOH at ~9.8 ppm).
  • Melting Point : Sharp melting points (e.g., 167°C for 5-methoxypyridine-2-carboxylic acid) validate crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrochloride salt?

Key factors include:

  • Temperature Control : Maintaining 90–95°C during oxidation prevents side reactions.
  • Stoichiometry : Gradual addition of KMnO₄ (e.g., 10 portions over 3 hours) ensures complete oxidation.
  • Acidification : Adjusting pH to ~4 with HCl minimizes salt hydrolysis .

Q. What strategies resolve discrepancies in NMR data for structurally similar pyridine derivatives?

  • Comparative Analysis : Contrast chemical shifts of analogs (e.g., 5-methoxy vs. 6-methoxy derivatives show distinct pyridine proton patterns).
  • Solvent Effects : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap .

Q. How do fluorine and methyl substituents influence the compound’s reactivity?

  • Electronic Effects : Fluorine’s electronegativity increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions.
  • Steric Effects : The methyl group at position 6 may hinder access to the carboxylic acid, affecting coupling reactions. Substituent positioning is critical for designing derivatives for catalytic or medicinal applications .

Q. What purification methods are effective for isolating the hydrochloride salt?

  • Copper Salt Precipitation : Isolation via copper complexes improves purity.
  • Recrystallization : Using polar solvents (e.g., water/methanol mixtures) removes unreacted precursors .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in elemental analysis results?

  • Replicate Experiments : Repeat synthesis and analysis to rule out procedural errors.
  • Alternative Techniques : Use mass spectrometry or X-ray crystallography to cross-verify molecular structure .

Methodological Considerations

Q. What are the challenges in synthesizing fluorine-containing pyridine derivatives?

  • Fluorination Selectivity : Direct fluorination may require protecting groups to avoid regiochemical ambiguity.
  • Acid Stability : The hydrochloride salt’s hygroscopicity demands anhydrous storage to prevent decomposition .

Q. How can computational chemistry aid in predicting the compound’s properties?

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • MD Simulations : Study solubility and stability in biological matrices .

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